molecular formula C15H17N3O4 B2668670 Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate CAS No. 1312764-25-2

Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate

Cat. No.: B2668670
CAS No.: 1312764-25-2
M. Wt: 303.318
InChI Key: GODMXUDPCHUAFA-UHFFFAOYSA-N
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Description

Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate: is a heterocyclic compound that features a pyrimidine ring substituted with a dimethoxymethyl group at the 4-position and a carbamate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a formylation reaction using dimethylformamide and a suitable formylating agent such as phosphorus oxychloride.

    Carbamate Formation: The final step involves the reaction of the pyrimidine derivative with benzyl chloroformate in the presence of a base like triethylamine to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules.

Biology

    Biological Probes: The compound can be used to design biological probes for studying enzyme activity or protein interactions.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with receptor sites to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4-methoxymethyl)pyrimidin-2-yl)carbamate
  • Benzyl (4-ethoxymethyl)pyrimidin-2-yl)carbamate

Uniqueness

Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate is unique due to the presence of the dimethoxymethyl group, which can

Properties

IUPAC Name

benzyl N-[4-(dimethoxymethyl)pyrimidin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-20-13(21-2)12-8-9-16-14(17-12)18-15(19)22-10-11-6-4-3-5-7-11/h3-9,13H,10H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODMXUDPCHUAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)NC(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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